Thuringiensin

Overview

Description

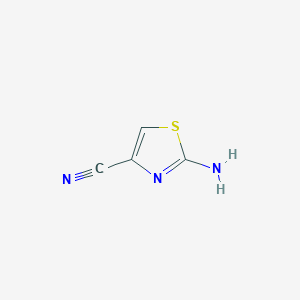

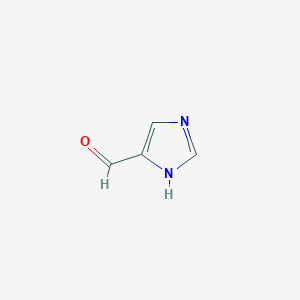

Isoxazol is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. It is an electron-rich azole and is known for its wide spectrum of biological activities and therapeutic potential . Isoxazolyl is the univalent functional group derived from isoxazol .

Scientific Research Applications

Isoxazol has a wide range of applications in scientific research, including:

Mechanism of Action

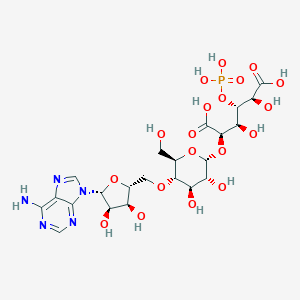

Thuringiensin, also known as Thurintox or β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . This compound has shown insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species .

Target of Action

This compound primarily targets a variety of agricultural pests and human pests, especially mosquitoes such as Aedes aegypti . It is highly specific for the larvae of various insect pests .

Mode of Action

The activated toxin binds to different receptor molecules in a sequential manner to finally insert into the membrane of midgut cells, forming pores that burst these cells leading to the death of the larvae .

Biochemical Pathways

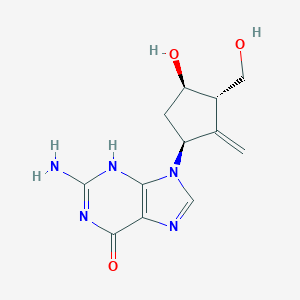

This compound is derived from four precursors: adenosine, glucose, one phosphate group, and gluconic diacid . The synthesis of this compound involves a series of biochemical reactions. The process starts with the synthesis of the key precursor, gluconic diacid (precursor A), by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .

Pharmacokinetics

A process using micellar-enhanced ultrafiltration method has been developed to recover this compound .

Result of Action

The result of this compound’s action is the death of the targeted insects. The toxin forms pores in the membrane of the insect’s midgut cells, causing these cells to burst . This leads to the death of the insect larvae .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Thuringiensin interacts with various enzymes and proteins. It has been found that formate, a precursor of adenine and a potential source of nicotinamide adenine dinucleotide (NADH) and/or ATP, may affect the energy level of the cell and facilitate the syntheses of amino acid, adenine, and subsequently this compound .

Cellular Effects

This compound has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species . It affects insect molting and pupation, causing teratological effects at sublethal doses .

Molecular Mechanism

This compound inhibits the synthesis of RNA by competing with ATP on binding sites . This affects insect molting and pupation, and causes teratological effects at sublethal doses .

Dosage Effects in Animal Models

At the minimum effective dose of this compound, larvae develop and pupate normally, with only small pupae failing to undergo eclosion and only a few adults being teratological. In contrast, at higher doses of this compound, larval pupation is abnormal, or the larvae become unresponsive during molting and eventually die .

Metabolic Pathways

It has been suggested that formate addition facilitates carbon flux in glycolysis and pentose phosphate pathway to synthesize adenine and this compound via intracellular NADH availability .

Transport and Distribution

A novel predicted MFS transporter named ThuT (this compound transporter) which is necessary for the biosynthesis and secretion of this compound has been identified . A thuT gene deletion resulted in a massive loss of this compound in the extracellular space and a small accumulation in the intracellular space .

Preparation Methods

Isoxazol can be synthesized via various methods, including:

1,3-Dipolar Cycloaddition: This involves the reaction of nitrile oxides with alkynes.

Reaction of Hydroxylamine with 1,3-Diketones: This method also includes derivatives of propiolic acid.

Metal-Free Synthetic Routes: These methods employ eco-friendly strategies, avoiding the use of metals like copper or ruthenium, which are commonly used in traditional methods.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Isoxazol undergoes various types of chemical reactions, including:

Oxidation: Isoxazol can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of various reduced forms of isoxazol.

Substitution: Isoxazol can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and other derivatives .

Comparison with Similar Compounds

Isoxazol can be compared with other similar compounds, such as:

Oxazole: An analog with the nitrogen atom in position 3.

Pyrrole: An analog without the oxygen atom.

Isoxazol is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties .

Properties

IUPAC Name |

2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLLEIBWKHEHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N5O19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860303 | |

| Record name | CERAPP_20701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-02-5 | |

| Record name | Exotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)